Descarboxymethyl treprostinil
Overview
Description
Descarboxymethyl Treprostinil is a compound with the chemical name (1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-2,5-diol . It is used as an impurity standard .
Synthesis Analysis
A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Molecular Structure Analysis
Treprostinil is a chemically stable, tricyclic analog of prostacyclin, with a molecular weight of 390.52 (C 23 H 34 O 5) .Chemical Reactions Analysis
The key steps in the synthesis of treprostinil involve a Claisen rearrangement reaction and a Pauson–Khand reaction in flow under catalytic conditions with 5 mol% of cobalt carbonyl and only 3 equiv. of CO .Physical And Chemical Properties Analysis
The molecular formula of Descarboxymethyl Treprostinil is C21H32O3 and its molecular weight is 332.48 g/mol .Scientific Research Applications
Treprostinil in Pulmonary Hypertension Treatment
Treprostinil, a prostacyclin analog, has shown significant efficacy in the treatment of pulmonary arterial hypertension (PAH). It exhibits potent vasodilatory effects on both systemic and pulmonary circulations. Subcutaneous administration of treprostinil has improved exercise capacity, functional class, hemodynamics, and survival in patients with PAH. Furthermore, its application has been extended to patients with chronic thromboembolic pulmonary hypertension (CTEPH), demonstrating its broad therapeutic potential beyond conventional PAH treatment. The use of treprostinil in this subset of pulmonary hypertension highlights its applicability in managing severe vascular conditions (Sadushi-Koliçi & Lang, 2019).
Inhaled Treprostinil in PAH Management
The development of inhaled treprostinil formulations has offered a new dimension in PAH management. Approved by the FDA to improve exercise tolerance, inhaled treprostinil has demonstrated benefits in hemodynamics, exercise capacity, and quality-of-life measures. This route of administration provides a more patient-friendly option with reduced systemic side effects and increased convenience due to less frequent dosing requirements compared to other prostacyclin analogs. The transition from parenteral to inhaled treprostinil is an example of how drug formulations can evolve to improve patient adherence and quality of life (Ferrantino & White, 2011).
Pediatric Pulmonary Hypertension Treatment
Treprostinil's application extends to pediatric populations with severe pulmonary hypertension refractory to oral treatments. Case studies and literature reviews on the use of subcutaneous treprostinil in children have underscored its effectiveness and tolerability. This alternative to intravenous epoprostenol represents a significant advancement in treating pediatric patients, offering a less invasive and more manageable option for long-term care. The positive outcomes observed in pediatric cases highlight the drug's versatility and potential in managing complex pediatric pulmonary conditions (Gavotto et al., 2020).
Cost-Effectiveness in Pulmonary Arterial Hypertension Therapy
The economic evaluation of treprostinil, particularly in comparison with other treatments for PAH, such as bosentan and epoprostenol, has been a subject of study. While treprostinil offers significant clinical benefits, its cost-effectiveness is an important consideration for widespread adoption. Studies suggest that while treprostinil is a preferred option for its therapeutic advantages, the financial implications for patients and healthcare systems necessitate a balanced approach to therapy selection. This aspect of treprostinil's application underscores the need for comprehensive analyses that consider both clinical outcomes and economic impact (You et al., 2018).
Safety And Hazards
Future Directions
The recent INCREASE study has led to the first and milestone approval of inhaled treprostinil for the treatment of pulmonary hypertension associated with interstitial lung disease . This highlights the complexity of right ventricular dysfunction in advanced pulmonary hypertension and suggests the need for alternative therapeutic strategies .
properties
IUPAC Name |
(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-2-3-4-7-16(22)9-10-17-18-11-14-6-5-8-20(23)19(14)12-15(18)13-21(17)24/h5-6,8,15-18,21-24H,2-4,7,9-13H2,1H3/t15-,16-,17+,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGPMEMKMRVGNE-HUTLKBDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Descarboxymethyl treprostinil | |
CAS RN |
101692-02-8 | |
Record name | Descarboxymethyl treprostinil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESCARBOXYMETHYL TREPROSTINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3U17TZJ64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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